Risedronic acid sodium

FPP synthase inhibition Osteoclast biology Bisphosphonate pharmacology

Procure this specific risedronate sodium dihydrate for its intermediate FPP synthase inhibitory potency (IC50 0.10 μM). Its unique hydration state and high hydroxyapatite affinity make it an ideal reference compound for dose-response studies across bisphosphonate classes, ensuring valid comparative results.

Molecular Formula C7H14NNaO9P2
Molecular Weight 341.12 g/mol
Cat. No. B10787391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisedronic acid sodium
Molecular FormulaC7H14NNaO9P2
Molecular Weight341.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.[Na+]
InChIInChI=1S/C7H11NO7P2.Na.2H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;2*1H2/q;+1;;/p-1
InChIKeyAUOQJLLGDKMRDH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hydroxy-(1-Hydroxy-1-Phosphono-2-Pyridin-3-ylethyl)phosphinate Dihydrate: Core Properties for Bone Resorption Research


Sodium hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate dihydrate, commonly known as risedronate sodium dihydrate, is a nitrogen-containing bisphosphonate of the pyridinyl class . It is an inhibitor of osteoclast-mediated bone resorption, acting primarily by targeting farnesyl diphosphate (FPP) synthase . The compound exhibits high affinity for hydroxyapatite, the mineral component of bone, leading to selective accumulation at sites of active bone remodeling [1]. This specific hydrated form has been characterized crystallographically and is distinct from other hydration states of risedronate in its solid-state properties and dissolution behavior [2].

Why Sodium Hydroxy-(1-Hydroxy-1-Phosphono-2-Pyridin-3-ylethyl)phosphinate Dihydrate Cannot Be Freely Substituted with In-Class Bisphosphonates


While all nitrogen-containing bisphosphonates (N-BPs) share a common mechanism of action via FPP synthase inhibition, they exhibit quantifiable differences in potency, bone mineral binding affinity, and off-target effects that preclude simple interchangeability in research or clinical settings [1]. Risedronate dihydrate occupies a distinct position within the class, demonstrating intermediate FPP synthase inhibitory potency (IC50 0.10 μM) compared to zoledronic acid (0.02 μM) and alendronate (0.50 μM) [2], while possessing a unique hydroxyapatite binding profile that influences its skeletal retention and duration of action [3]. Furthermore, the specific hydration state of the dihydrate form impacts its solid-state properties, solubility, and potential formulation behavior relative to other risedronate hydrates [4]. Substituting this compound with another bisphosphonate without accounting for these quantitative differences would introduce uncontrolled variables in experimental models or compromise the validity of comparative studies.

Quantitative Differentiation Evidence for Sodium Hydroxy-(1-Hydroxy-1-Phosphono-2-Pyridin-3-ylethyl)phosphinate Dihydrate


FPP Synthase Inhibitory Potency: Intermediate IC50 Relative to In-Class Bisphosphonates

Risedronate inhibits FPP synthase with an IC50 of 0.10 μM, demonstrating intermediate potency among nitrogen-containing bisphosphonates. It is 5-fold less potent than zoledronic acid (IC50 = 0.02 μM) but 5-fold more potent than alendronate (IC50 = 0.50 μM) [1]. This positions risedronate as a balanced inhibitor suitable for studies requiring moderate target engagement without the maximal potency of zoledronic acid.

FPP synthase inhibition Osteoclast biology Bisphosphonate pharmacology

In Vitro Bone Resorption Inhibition: Potency Relative to Alendronate and Zoledronic Acid

In an in vitro bone resorption assay using 1,25-dihydroxyvitamin D3-induced calcium release from mouse calvaria, risedronate exhibited an IC50 of 0.01 μM [1]. This represents a 5-fold increase in potency over alendronate (IC50 = 0.05 μM) and a 5-fold decrease relative to zoledronic acid (IC50 = 0.002 μM) [1].

Bone resorption Osteoclast Calcium release assay

Hydroxyapatite Binding Affinity: Distinct Positioning in the N-BP Series

Using an NMR-based in vitro binding assay, risedronate demonstrated intermediate binding affinity to hydroxyapatite (HAP) among nitrogen-containing bisphosphonates. The binding affinity rank order was: pamidronate > alendronate > zoledronate > risedronate > ibandronate [1]. The binding affinities spanned a factor of 2.1 across the series [1]. Additionally, risedronate exhibited a HAP affinity constant (KL) of 2.19 × 10^6 L mol⁻¹, compared to alendronate (2.94) and zoledronic acid (3.47) [2].

Bone targeting Hydroxyapatite binding Pharmacokinetics

Gastric Tolerability Profile: Lower Ulcerogenic Potential Compared to Alendronate

In a comparative rat study, the minimal ulcerogenic dose for risedronate was >300 mg/kg, compared to >100 mg/kg for alendronate [1]. Furthermore, risedronate at 60 mg/kg did not impair gastric ulcer healing, whereas alendronate at >30 mg/kg significantly delayed healing [1]. The magnitude of mucosal inflammatory changes (MPO activity, lipid peroxidation) was also lower for risedronate (order: minodronate > alendronate > risedronate) [1].

Gastrointestinal safety Adverse effects In vivo toxicology

Solid-State Form Diversity: The Dihydrate as a Distinct Crystalline Entity

Risedronate sodium dihydrate is one of several well-characterized hydration states of risedronate, crystallizing under specific pH conditions (pH 2-4) with a unique ionic structure in which both phosphonate groups are negatively charged and coordinated to Na⁺ ions [1]. This contrasts with the monohydrate (obtained directly from synthesis) and the hemi-pentahydrate (pH 7-8), which exhibit different crystal packing and Na⁺ coordination geometries [1]. Additionally, nine distinct polymorphic and pseudopolymorphic forms of sodium risedronate have been identified, highlighting the solid-state diversity of this compound [2].

Polymorphism Crystallography Formulation science

Recommended Applications for Sodium Hydroxy-(1-Hydroxy-1-Phosphono-2-Pyridin-3-ylethyl)phosphinate Dihydrate Based on Quantitative Differentiation


Comparative Pharmacology Studies of Bisphosphonate Potency Gradients

Given its intermediate FPP synthase inhibitory potency (IC50 = 0.10 μM) and bone resorption inhibition (IC50 = 0.01 μM), risedronate dihydrate serves as an ideal midpoint reference compound when constructing dose-response curves across the bisphosphonate class [1]. It allows researchers to examine the functional consequences of moderate target engagement, bridging the gap between high-potency agents like zoledronic acid and lower-potency agents like alendronate.

In Vivo Bone Remodeling Studies Requiring Prolonged Dosing with Low GI Toxicity Risk

In rodent models of osteoporosis or bone healing, where extended bisphosphonate administration is required, risedronate dihydrate offers a favorable gastrointestinal safety margin. Its higher ulcerogenic threshold (>300 mg/kg) and lack of ulcer healing impairment at 60 mg/kg compared to alendronate [2] make it a preferable choice for studies where confounding GI pathology would compromise experimental outcomes.

Solid-State and Formulation Development Research

The well-defined crystallization conditions and distinct hydration states of risedronate, including the dihydrate form obtained at pH 2-4 [3], provide a robust model system for investigating the impact of hydration on drug solubility, dissolution, and stability. The availability of nine characterized polymorphic forms further supports its use as a reference compound in solid-state screening and co-crystallization studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risedronic acid sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.